molecular formula C22H26N2O5 B3587923 3,4,5-trimethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide

3,4,5-trimethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B3587923
M. Wt: 398.5 g/mol
InChI Key: ZQUYQJDCVIWITA-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, specifically a trimethoxybenzoic acid derivative . Benzoic acid derivatives are commonly used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a similar compound, 3,4,5-trimethoxybenzoic acid, is available . It’s important to note that the structure of your compound would be different due to the presence of the N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl] group.


Physical and Chemical Properties Analysis

A similar compound, Methyl 3,4,5-trimethoxybenzoate, has a molecular weight of 226.23, a boiling point of 274-275 °C, and a melting point of 82-84 °C .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, some benzoic acid derivatives are used as intermediates in medicine and organic synthesis .

Future Directions

The future directions would depend on the specific applications of the compound. Benzoic acid derivatives have wide applications in the fields of medicine, dye, food, and fine chemical industry .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-13-16(17-12-15(26-2)6-7-18(17)24-13)8-9-23-22(25)14-10-19(27-3)21(29-5)20(11-14)28-4/h6-7,10-12,24H,8-9H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUYQJDCVIWITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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